Home > Products > Screening Compounds P80549 > 2-Deoxy-scyllo-inosose
2-Deoxy-scyllo-inosose - 78963-40-3

2-Deoxy-scyllo-inosose

Catalog Number: EVT-3566589
CAS Number: 78963-40-3
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Deoxy-scyllo-inosose (DOI) is a cyclic ketose sugar and a key intermediate in the biosynthesis of 2-deoxystreptamine (DOS) [, , , ], a crucial component found in numerous clinically significant aminoglycoside antibiotics such as neomycin, kanamycin, tobramycin, gentamicin, sisomicin, butirosin, and ribostamycin [, ]. DOI is derived from D-glucose-6-phosphate (G6P) via an intramolecular C-C bond formation between C-1 and C-6 [].

Future Directions
  • Metabolic engineering for improved DOI production: Further optimization of microbial strains and fermentation processes could lead to significantly enhanced DOI production, making it a more commercially viable platform chemical [, , , ].
Source and Classification

2-Deoxy-scyllo-inosose is primarily sourced from microbial fermentation processes, especially those involving Bacillus species. It is classified as a sugar derivative, specifically a deoxysugar, which plays a pivotal role in the biosynthetic pathways leading to more complex natural products such as antibiotics. Its classification within the realm of carbohydrates highlights its importance in biochemical processes and pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-deoxy-scyllo-inosose can be achieved through both chemical and enzymatic methods.

  1. Enzymatic Synthesis: The most notable method involves the use of 2-deoxy-scyllo-inosose synthase, an enzyme identified in Bacillus circulans. This enzyme catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose, facilitating a single-step reaction that enhances yield and reduces complexity compared to traditional chemical synthesis methods .
  2. Chemical Synthesis: Several studies have reported multi-step chemical synthesis routes that involve various reagents and conditions, often requiring hazardous materials. These methods can be less efficient and more costly than enzymatic approaches .
  3. One-Pot Reactions: Recent advancements have explored one-pot enzymatic reactions that streamline the synthesis process by integrating multiple enzymatic steps into a single reaction vessel .
Molecular Structure Analysis

Structure and Data

The molecular formula for 2-deoxy-scyllo-inosose is C_6H_11O_6, with a molecular weight of approximately 163.15 g/mol. Its structure features a pyranose form with hydroxyl groups at specific positions that contribute to its reactivity and interaction with enzymes.

  • Structural Characteristics: The compound contains six carbon atoms, with hydroxyl groups attached to various positions on the ring structure, influencing its solubility and biological activity.
  • Crystallography: X-ray crystallography studies have revealed detailed structural information about 2-deoxy-scyllo-inosose synthase, providing insights into the enzyme's active site and substrate binding mechanisms .
Chemical Reactions Analysis

Reactions and Technical Details

2-Deoxy-scyllo-inosose participates in several biochemical reactions:

  1. Biosynthetic Pathway: It acts as a precursor to 2-deoxystreptamine, which is further modified to produce various aminoglycoside antibiotics. The conversion involves several enzymatic steps facilitated by specific enzymes such as NeoC and NeoA .
  2. Enzymatic Activity: The enzyme 2-deoxy-scyllo-inosose synthase catalyzes the formation of this compound from D-glucose-6-phosphate via a carbocycle formation mechanism. This reaction is crucial for the biosynthesis of antibiotics .
Mechanism of Action

Process and Data

The mechanism by which 2-deoxy-scyllo-inosose exerts its biological activity primarily involves its role as an intermediate in antibiotic synthesis.

  • Enzymatic Conversion: The enzyme catalyzes the conversion of substrates through specific binding sites, facilitating structural rearrangements that lead to the formation of antibiotic precursors.
  • Biological Significance: The successful incorporation of this compound into larger antibiotic structures enhances their efficacy against bacterial infections, showcasing its importance in pharmaceutical applications.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Physical Properties:
    • Appearance: Typically exists as a white crystalline solid.
    • Solubility: Soluble in water due to its hydroxyl groups.
  2. Chemical Properties:
    • Reactivity: Participates in glycosylation reactions due to its free hydroxyl groups.
    • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that 2-deoxy-scyllo-inosose has favorable properties for use in biochemical applications, particularly in antibiotic synthesis.

Applications

Scientific Uses

The primary applications of 2-deoxy-scyllo-inosose include:

  1. Antibiotic Production: As a key intermediate in the biosynthesis of aminoglycoside antibiotics like butirosins, it plays a crucial role in pharmaceutical manufacturing processes aimed at combating bacterial infections.
  2. Biochemical Research: Used extensively in research settings to study enzymatic mechanisms and metabolic pathways related to antibiotic synthesis.
  3. Synthetic Biology: Increasingly utilized in engineered microbial systems designed for enhanced production of bioactive compounds through metabolic engineering techniques .
Biosynthesis and Metabolic Engineering of DOI

Enzymatic Pathways in Native Microbial Producers

Role of DOI Synthase (BtrC) in 2-Deoxystreptamine Biosynthesis

DOI synthase (EC 4.2.3.124), historically designated BtrC in Bacillus circulans, catalyzes the committed step in 2-deoxystreptamine (2-DOS) biosynthesis – the carbocyclization of D-glucose-6-phosphate (Glc6P) into 2-deoxy-scyllo-inosose (DOI). This enzymatic conversion represents the first dedicated step in the biosynthetic pathway of aminoglycoside antibiotics containing the 2-deoxystreptamine core, such as butirosin, kanamycin, gentamicin, and tobramycin [1] [5] [8].

The enzyme purified from B. circulans SANK 72073 functions as a heterodimeric protein comprising 23 kDa and 42 kDa subunits. Biochemical characterization reveals a strict requirement for Co²⁺ as a cofactor (Zn²⁺ is inhibitory) and utilizes NAD⁺ as a co-substrate. Kinetic parameters indicate a Kₘ of 9.0 × 10⁻⁴ M for Glc6P and 1.7 × 10⁻⁴ M for NAD⁺, with a k_cat_ of 7.3 × 10⁻² s⁻¹ for Glc6P [5] [8]. The reaction mechanism involves a multistep process initiated by NAD⁺-dependent dehydrogenation, followed by Co²⁺-assisted aldol-like cyclization and dephosphorylation, establishing the six-membered carbocyclic ring of DOI [5] [7]. This product, DOI, serves as the immediate precursor for 2-DOS formation via transamination.

Comparative Analysis of DOI Synthase Homologs (genC, kanC, tobC)

DOI synthase homologs are conserved within the biosynthetic gene clusters of diverse 2-DOS-containing aminoglycoside antibiotics produced by various Actinobacteria. Key homologs include:

  • BtrC: Originally characterized from butirosin-producing Bacillus circulans [5] [8].
  • GenC: Found in gentamicin-producing Micromonospora echinospora [1] [9].
  • KanC: Identified in kanamycin-producing Streptomyces kanamyceticus [1] [9].
  • TobC: Isolated from tobramycin-producing Streptomyces tenebrarius [1] [7] [9].
  • AlloH: Characterized from Streptoalloteichus hindustanus JCM 3268, demonstrating functional equivalence despite phylogenetic distance [7].

While catalyzing the same fundamental reaction (Glc6P → DOI), these homologs exhibit variations in protein sequence, stability, and potentially intrinsic catalytic efficiency under different physiological conditions. For instance, AlloH from S. hindustanus was noted for its biochemical properties during purification and assay [7]. These inherent differences become critically important when the genes encoding these enzymes are expressed heterologously for metabolic engineering purposes, as the choice of synthase gene significantly impacts DOI yield [1] [9].

Metabolic Engineering Strategies for Enhanced DOI Production

Gene Disruption in Primary Metabolic Pathways (pgi, pgcA, zwf)

A cornerstone strategy for enhancing DOI production in engineered microbial hosts involves redirecting the metabolic flux of glucose-derived carbon away from central metabolism (glycolysis and pentose phosphate pathway) and towards the precursor Glc6P, the substrate of DOI synthase. This is achieved through targeted gene disruptions:

  • pgi (Phosphoglucose Isomerase): Disruption blocks the conversion of Glc6P to fructose-6-phosphate, the first committed step of glycolysis. This prevents Glc6P from entering lower glycolysis and forces its accumulation or diversion towards other pathways, including DOI production [1] [2] [9].
  • pgcA (Phosphoglucomutase): Disruption impedes the interconversion of glucose-1-phosphate and glucose-6-phosphate. This limits the flow of Glc6P into glycogen/storage carbohydrate synthesis and nucleotide sugar biosynthesis pathways [1] [9].
  • zwf (Glucose-6-Phosphate 1-Dehydrogenase): While not disrupted in the primary B. subtilis study discussed here due to its significant negative impact on growth rate (~1.5-fold reduction), its disruption in E. coli strains diverts Glc6P away from the oxidative pentose phosphate pathway (PPP), further increasing Glc6P availability for DOI synthesis. Studies in Saccharomyces cerevisiae also confirmed that zwf1 (homolog) deletion enhanced DOI precursor availability [1] [6].

Table 1: Impact of Metabolic Gene Disruptions on DOI Production in Engineered Bacillus subtilis

Host Strain GenotypeDOI Synthase GeneDOI Titer (g/L)Fold Increase vs BSDOI-02Key Metabolic Alteration
Wild-type (B. subtilis 168)NoneNot detectable-Baseline metabolism
Wild-typebtrC (native)2.3 ± 0.21xNative Glc6P partitioning
ΔpgibtrC (native)16.7 ± 0.7~7.3xBlocked entry into glycolysis
ΔpgitobC_opt24.2 ± 1.4~10.5xBlocked glycolysis + efficient synthase
ΔpgiΔpgcAbtrC (native)20.7 ± 1.1~9xBlocked glycolysis + blocked storage/sugar nucleotides
ΔpgiΔpgcAtobC_opt37.2 ± 2.4~16.2xMaximized Glc6P pool + efficient synthase

The most effective strategy in B. subtilis involved the double knockout ΔpgiΔpgcA. This combination maximized intracellular Glc6P accumulation by simultaneously blocking its major consumption routes (glycolysis via pgi and glycogen/nucleotide sugar synthesis via pgcA), creating a metabolic "funnel" directing Glc6P towards DOI production by the heterologous synthase [1] [9]. Notably, while zwf disruption was beneficial in E. coli and yeast, it was avoided in the primary B. subtilis platform to maintain reasonable growth rates essential for high-titer fermentation.

Codon Optimization and Heterologous Expression in Bacillus subtilis

Achieving high-level functional expression of heterologous doi synthase genes (originating from diverse bacteria like Streptomyces spp. and B. circulans) in the industrial host Bacillus subtilis required overcoming genetic incompatibility. The native btrC, genC, kanC, and tobC genes possess codon usage biases significantly different from B. subtilis, often leading to poor translation efficiency and low enzyme yields.

To address this, the genes genC, kanC, and tobC were artificially synthesized (genC_opt, kanC_opt, tobC_opt) using codons preferentially used by B. subtilis. These codon-optimized genes were then cloned into the constitutive expression plasmid pHP13-P43, featuring the strong B. subtilis P43 promoter [1] [2] [9].

The impact of codon optimization was profound:

  • Expression Level: Optimized genes resulted in significantly higher levels of functional DOI synthase protein compared to their native counterparts expressed in B. subtilis.
  • Enzyme Performance: The intrinsic properties of the different synthases (e.g., catalytic efficiency, stability) became apparent and crucial determinants of overall DOI yield when expressed efficiently.
  • Synthase Choice: Among the tested variants, the codon-optimized tobC (tobC_opt) from S. tenebrarius consistently outperformed others (btrC, genC_opt, kanC_opt) in the engineered B. subtilis hosts, particularly in the ΔpgiΔpgcA background [1] [9]. This highlights that codon optimization is necessary but not sufficient; the intrinsic biochemical properties of the chosen synthase homolog are equally critical.

The highest producing strain, BSDOI-15 (genotype: ΔpgiΔpgcA + pHP13-P43-tobC_opt), became the platform for production-scale fermentation.

Dual Carbon Source Utilization in Fed-Batch Fermentation

Maximizing DOI production in the engineered strain BSDOI-15 required optimizing fermentation conditions, particularly carbon source feeding. A dual carbon source strategy using glucose and glycerol was implemented in fed-batch mode [1] [9].

  • Glucose: Serves as the primary substrate for Glc6P generation. However, in the ΔpgiΔpgcA mutant, glucose cannot be efficiently utilized for growth via glycolysis or storage.
  • Glycerol: Provides a readily utilizable carbon and energy source (via glycerol kinase and glycolysis intermediates downstream of the pgi block) to support robust microbial growth and maintenance, while glucose is primarily funneled towards Glc6P accumulation and subsequent DOI production.

Table 2: Fed-Batch Fermentation Performance of Engineered B. subtilis BSDOI-15

Carbon Source StrategyFinal DOI Titer (g/L)Key Observations
Glucose only~29-30Reduced cell growth likely due to metabolic burden and limited energy from Glc6P alone.
Glycerol onlyNot significantLack of direct/preferred precursor (Glc6P) for DOI synthase.
Glucose + Glycerol38.0Optimal balance: Glycerol supports high cell growth & maintenance; Glucose drives high Glc6P flux to DOI.

This strategy proved highly successful. Fed-batch fermentation of strain BSDOI-15 using the glucose-glycerol dual feed achieved the highest reported DOI titer of 38.0 g/L, significantly outperforming fermentations using either carbon source alone [1] [9]. Time-course analysis showed a clear correlation between sustained cell growth (supported by glycerol metabolism) and the continuous production and accumulation of DOI (driven by glucose conversion via the engineered pathway and the highly expressed TobC_opt synthase) [9]. This titer represents a substantial improvement over previous reports in E. coli (29.5 g/L) and cyanobacteria (0.4 g/L) [1] [6].

Properties

CAS Number

78963-40-3

Product Name

2-Deoxy-scyllo-inosose

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2/t2-,4+,5-,6-/m1/s1

InChI Key

GZYCZKBRQBKGJW-FSZQNWAESA-N

SMILES

C1C(C(C(C(C1=O)O)O)O)O

Canonical SMILES

C1C(C(C(C(C1=O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](C1=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.